3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
Description
The compound 3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane features a bicyclic 8-azabicyclo[3.2.1]octane core, a structure commonly explored in medicinal chemistry due to its conformational rigidity and ability to engage with diverse biological targets. The 8-position is substituted with a 1,3-thiazole-4-carbonyl group, introducing a planar, electron-deficient aromatic system that may enhance interactions with enzymes or receptors through π-stacking or dipole effects.
Properties
IUPAC Name |
(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(13-8-20-9-15-13)18-10-2-3-11(18)7-12(6-10)17-5-1-4-16-17/h1,4-5,8-12H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCHWEHTWHQCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CSC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the pyrazolyl and thiazolyl groups. Common reagents used in these steps include pyrazole, thiazole, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[321]octane is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for understanding cellular mechanisms and pathways.
Medicine
In medicine, 3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane has potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions due to its unique chemical properties.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 8-azabicyclo[3.2.1]octane derivatives, focusing on substituent effects, molecular properties, and inferred biological relevance.
Structural and Functional Group Variations
Pharmacological and Physicochemical Insights
- Sulfonamide vs. Thiazole Carbonyl : Sulfonamide-containing analogs (e.g., ) are associated with improved aqueous solubility and metabolic stability due to the sulfonyl group’s strong electron-withdrawing nature. In contrast, the thiazole-4-carbonyl group in the target compound may offer moderate electron withdrawal while enabling π-π interactions with aromatic residues in target proteins .
- Pyrazole vs. Triazole : Pyrazole-substituted derivatives (e.g., ) are often prioritized for their balanced pharmacokinetics, whereas triazole-substituted analogs (e.g., ) may exhibit enhanced receptor affinity due to additional nitrogen atoms capable of H-bonding or metal coordination .
- Bicyclic Core Modifications : The introduction of an oxa group and dione rings (as in ) significantly increases polarity, likely reducing blood-brain barrier penetration compared to the target compound’s thiazole carbonyl group.
Biological Activity
3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound notable for its unique bicyclic structure, which includes both pyrazole and thiazole moieties. This compound belongs to the azabicyclo class and is of significant interest in medicinal chemistry due to its potential pharmacological applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 288.368 g/mol. The structural framework allows for various interactions with biological targets, making it a candidate for further investigation in drug development.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄OS |
| Molecular Weight | 288.368 g/mol |
| CAS Number | 2320224-74-4 |
Biological Activity
Research into the biological activity of this compound is still emerging, but several studies indicate its potential efficacy in various therapeutic areas:
Anticancer Activity
Compounds with similar structural features have demonstrated anticancer properties. The presence of the pyrazole and thiazole rings may contribute to this activity by interacting with cellular pathways involved in cancer progression.
Neuroactive Properties
The bicyclic structure of azabicyclo compounds has been linked to neuroactive effects. Preliminary studies suggest that derivatives of this compound may exhibit analgesic properties, indicating potential applications in pain management.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and enzymes. These interactions can provide insights into its mechanism of action and therapeutic potential.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives | Contains pyrazole and pyrimidine rings | Anticancer activity |
| Tropane alkaloids | Bicyclic structure similar to azabicycles | Neuroactive properties |
| 8-Azabicyclo[3.2.1]octane derivatives | Core bicyclic framework | Analgesic effects |
These comparisons highlight the diversity within this chemical class and emphasize the unique structural elements present in this compound that may contribute to its distinct biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
